ethyl 2-methyl-5-oxo-4-(3-phenoxyphenyl)-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate
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Overview
Description
Ethyl 2-methyl-5-oxo-4-(3-phenoxyphenyl)-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate is a complex organic compound that belongs to the class of indeno[1,2-b]pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-5-oxo-4-(3-phenoxyphenyl)-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the reaction of a substituted phenylhydrazine with a suitable ketone, followed by cyclization and esterification steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-5-oxo-4-(3-phenoxyphenyl)-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Ethyl 2-methyl-5-oxo-4-(3-phenoxyphenyl)-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as electronic or optical applications.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-5-oxo-4-(3-phenoxyphenyl)-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes, thereby affecting metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indeno[1,2-b]pyridine derivatives and related heterocyclic compounds with similar structural features. Examples include:
- Ethyl 2-[3-methyl-5-oxo-4-(4-phenoxyphenyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
Its specific arrangement of functional groups and aromatic rings allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C28H23NO4 |
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Molecular Weight |
437.5 g/mol |
IUPAC Name |
ethyl 2-methyl-5-oxo-4-(3-phenoxyphenyl)-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C28H23NO4/c1-3-32-28(31)23-17(2)29-26-21-14-7-8-15-22(21)27(30)25(26)24(23)18-10-9-13-20(16-18)33-19-11-5-4-6-12-19/h4-16,24,29H,3H2,1-2H3 |
InChI Key |
QKJLPLLSTSADJN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)C5=CC=CC=C52)C |
Origin of Product |
United States |
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